molecular formula C11H17ClN2OS B15094848 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B15094848
M. Wt: 260.78 g/mol
InChI Key: ITJGKMHUJQVKPB-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone is an organic compound that features a diazepane ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone typically involves the reaction of 1,4-diazepane with 3-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane or thiophene ring is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Diazepan-1-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(1,4-Diazepan-1-yl)-2-(pyridin-3-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

1-(1,4-diazepan-1-yl)-2-thiophen-3-ylethanone;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(8-10-2-7-15-9-10)13-5-1-3-12-4-6-13;/h2,7,9,12H,1,3-6,8H2;1H

InChI Key

ITJGKMHUJQVKPB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CSC=C2.Cl

Origin of Product

United States

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